Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-
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Overview
Description
Phenol, 3-[([3,4’-bipyridin]-5-ylamino)methyl]- is an organic compound with the molecular formula C17H15N3O . This compound is a derivative of bipyridine, which is a significant class of heterocycles known for their applications in various fields such as catalysis, material chemistry, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[([3,4’-bipyridin]-5-ylamino)methyl]- typically involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile . The reaction conditions often require the presence of a strong base and elevated temperatures to facilitate the substitution reaction. Additionally, Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction, can be employed to synthesize this compound .
Industrial Production Methods
Industrial production methods for phenols often involve the cumene process, where phenol and acetone are produced from benzene and propylene via a mechanism involving radical intermediates
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[([3,4’-bipyridin]-5-ylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using typical oxidizing agents such as chromic acid.
Reduction: Quinones can be reduced to hydroquinones using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Chromic acid (Na2Cr2O7) is commonly used for the oxidation of phenols.
Reduction: Sodium borohydride (NaBH4) is used for the reduction of quinones to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under mild conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Phenol, 3-[([3,4’-bipyridin]-5-ylamino)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 3-[([3,4’-bipyridin]-5-ylamino)methyl]- involves its interaction with molecular targets through coordination with metal centers . This coordination can influence various biochemical pathways and processes, making it a valuable compound in both catalysis and biological research .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its excellent ligand properties in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of viologens with good electrochemical properties.
3,3’-Bipyridine: Another isomer with applications in catalysis and material science.
Uniqueness
Phenol, 3-[([3,4’-bipyridin]-5-ylamino)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis .
Properties
CAS No. |
821784-25-2 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3-[[(5-pyridin-4-ylpyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H15N3O/c21-17-3-1-2-13(8-17)10-20-16-9-15(11-19-12-16)14-4-6-18-7-5-14/h1-9,11-12,20-21H,10H2 |
InChI Key |
HVLGKHSAHUIFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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